molecular formula C10H19N3O B2943670 3-(4-Methylpiperazin-1-yl)piperidin-2-one CAS No. 2097865-94-4

3-(4-Methylpiperazin-1-yl)piperidin-2-one

Cat. No.: B2943670
CAS No.: 2097865-94-4
M. Wt: 197.282
InChI Key: NGUXRWRYTQFPCS-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)piperidin-2-one typically involves the reaction of piperidine derivatives with methylpiperazine. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide, followed by extraction and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)piperidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)piperidin-2-one is unique due to its combination of a piperidine ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUXRWRYTQFPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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